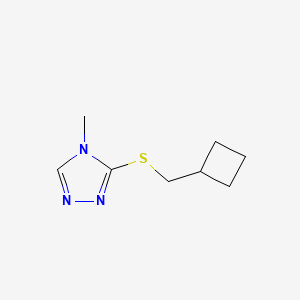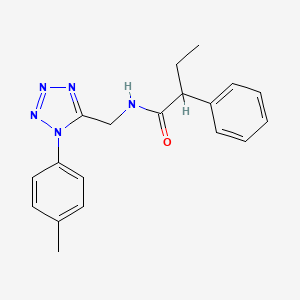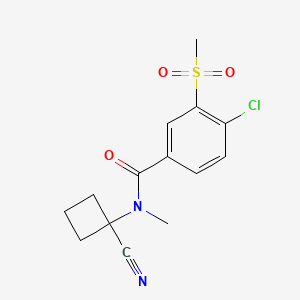
(2,4-Difluorophenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2,4-Difluorophenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride” is a complex organic compound. It contains a phenyl ring substituted with two fluorine atoms, a piperazine ring, and a trifluoroethyl group. The presence of the ketone group indicates that it is a type of ketone. The compound also includes a hydrochloride, suggesting it is a salt or has been treated with hydrochloric acid .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the trifluoroethyl group, and the attachment of the difluorophenyl group. The exact synthesis process would depend on the starting materials and the specific reactions used .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring and the phenyl ring would contribute to the overall shape of the molecule. The electronegativity of the fluorine atoms could also influence the molecule’s shape and reactivity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The presence of the ketone group could make it susceptible to reactions such as nucleophilic addition. The fluorine atoms could also participate in various reactions due to their high electronegativity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could affect its polarity, solubility, and reactivity. The piperazine ring could also influence its properties .
科学的研究の応用
Medicinal Chemistry and Pharmaceuticals
Fluorinated molecules have garnered significant interest in drug development due to their unique properties. Fo24, synthesized from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline, represents a novel tri-fluorinated benzamide. Its crystal structure reveals coplanar aromatic rings and intramolecular contacts. Researchers explore Fo24’s potential as a scaffold for designing new drugs and therapies .
Antifungal Agents
Fo24 derivatives could find applications in antifungal therapy. For instance, Voriconazole (VN), an antifungal drug, has been modified by late-stage functionalization to yield a derivative containing the Fo24 moiety. Investigating the antifungal activity of such compounds is crucial for combating fungal infections .
Structural Studies
Fo24 contributes to our understanding of halogenated benzamides. Its crystal structure, determined via X-ray diffraction, provides insights into molecular stacking, hydrogen bonding, and fluorine interactions. Researchers analyze Fo24’s conformational preferences and intermolecular forces, enhancing our knowledge of fluorinated compounds .
Material Science
Fluorinated organic compounds often exhibit unique properties, such as altered solubility, stability, and electronic behavior. Fo24’s trifluorinated benzamide structure could be explored for applications in materials science, including organic semiconductors, liquid crystals, or functional coatings .
Agrochemicals
Given the diverse effects of fluorine substitution on biological activity, Fo24 might serve as a starting point for designing novel agrochemicals. Researchers investigate its potential as a building block for herbicides, insecticides, or fungicides, aiming for improved efficacy and environmental safety .
Computational Chemistry
Fo24’s crystal structure data can be valuable for computational chemistry studies. Researchers can use it as a benchmark to validate theoretical methods, simulate molecular interactions, and predict properties. Such insights aid in designing new fluorinated compounds with desired properties .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2,4-difluorophenyl)-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F5N2O.ClH/c14-9-1-2-10(11(15)7-9)12(21)20-5-3-19(4-6-20)8-13(16,17)18;/h1-2,7H,3-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHBUKJAPJBCSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)C2=C(C=C(C=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B2673637.png)
![[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide](/img/no-structure.png)

![2-(2,5-dimethylphenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2673642.png)




![4-(3-Tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)morpholine](/img/structure/B2673649.png)
![2-[5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2673651.png)
![2,4-dichloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2673653.png)

